Metabolic Pathways and Bioanalysis of 2-[(4-Sulfamoylphenyl)formamido]acetic acid
Metabolic Pathways and Bioanalysis of 2-[(4-Sulfamoylphenyl)formamido]acetic acid
This technical guide details the metabolic formation, pharmacokinetics, and experimental analysis of 2-[(4-Sulfamoylphenyl)formamido]acetic acid , scientifically recognized as 4-Sulfamoylhippuric acid (p-sulfamoylhippuric acid).
This molecule represents the terminal Phase II glycine conjugate of 4-carboxybenzenesulfonamide (Carzenide), which is the primary oxidative metabolite of the clinical carbonic anhydrase inhibitor and antimicrobial agent Mafenide (Sulfamylon).
A Technical Guide to Phase II Glycine Conjugation and Renal Clearance
Executive Summary & Chemical Identity
2-[(4-Sulfamoylphenyl)formamido]acetic acid (Formula:
The nomenclature "[(4-Sulfamoylphenyl)formamido]" refers to the amide linkage formed between the carboxyl group of the benzoic acid derivative and the amino group of glycine. This structure is chemically analogous to hippuric acid , replacing the phenyl ring with a p-sulfamoylphenyl moiety.
Chemical Structure & Properties
| Property | Specification |
| IUPAC Name | 2-[(4-Sulfamoylbenzoyl)amino]acetic acid |
| Common Name | 4-Sulfamoylhippuric acid |
| Precursor Drug | Mafenide (via p-Carboxybenzenesulfonamide) |
| Metabolic Phase | Phase II (Amino Acid Conjugation) |
| pKa | ~3.4 (Carboxylic acid), ~10.1 (Sulfonamide) |
| Solubility | High aqueous solubility (due to ionization at physiological pH) |
The Metabolic Pathway: Mechanistic Causality
The formation of this metabolite is not a random event but a highly regulated mitochondrial process involving oxidative deamination followed by acyl-CoA activation and glycine transfer.
Precursor Oxidation (Phase I)
The pathway typically begins with Mafenide (4-homosulfanilamide). Unlike typical sulfonamides, mafenide is not metabolized via N4-acetylation. Instead, it undergoes oxidative deamination by Monoamine Oxidase (MAO) to form 4-carboxybenzenesulfonamide (p-CBS).
Mitochondrial Glycine Conjugation (Phase II)
The conversion of p-CBS to 2-[(4-Sulfamoylphenyl)formamido]acetic acid occurs primarily in the mitochondrial matrix of hepatic and renal cells. This is a two-step reaction driven by ATP:
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Activation: The carboxyl group of p-CBS is activated by Acyl-CoA Synthetase Medium-Chain Family Member 1 (ACSM1) , requiring ATP and Coenzyme A to form the high-energy intermediate p-Sulfamoylbenzoyl-CoA .
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Conjugation: The enzyme Glycine N-Acyltransferase (GLYAT) catalyzes the nucleophilic attack of the glycine amino group onto the thioester carbonyl of the CoA intermediate. This releases Coenzyme A and forms the stable amide bond of the final product.
Critical Insight: This pathway competes with glucuronidation. However, for benzoic acid derivatives with para-sulfamoyl groups, glycine conjugation is thermodynamically favored due to the steric accessibility of the carboxyl group and the high affinity of GLYAT for benzoate derivatives.
Pathway Visualization
Figure 1: Sequential metabolic activation and conjugation of Mafenide to 4-Sulfamoylhippuric acid.
Pharmacokinetics and Renal Transport
Once formed, 2-[(4-Sulfamoylphenyl)formamido]acetic acid is rapidly eliminated. It does not undergo enterohepatic recirculation.
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Transport Mechanism: Being an organic anion, it is a substrate for Organic Anion Transporters (OAT1 and OAT3) located on the basolateral membrane of renal proximal tubule cells.
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Excretion: It is actively secreted into the tubular lumen and excreted in urine.
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Clinical Relevance: Accumulation of this metabolite indicates renal impairment or competition at OAT sites (e.g., co-administration with Probenecid).
Experimental Protocols
In Vitro Enzymatic Synthesis (GLYAT Assay)
Purpose: To generate the metabolite analytically or study inhibition of the conjugation pathway.
Reagents:
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Recombinant Human GLYAT.
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Substrate: 4-Carboxybenzenesulfonamide (1 mM).
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Cofactors: ATP (5 mM), CoA (1 mM), MgCl2 (5 mM), Glycine (10 mM).
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Buffer: Tris-HCl (pH 8.0).
Workflow:
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Incubation: Mix substrate, cofactors, and buffer at 37°C.
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Initiation: Add GLYAT enzyme (0.1 mg/mL final).
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Reaction: Incubate for 60 minutes with gentle shaking.
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Termination: Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins.
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Validation: Centrifuge at 10,000 x g for 10 min. Supernatant contains the target.
LC-MS/MS Quantification Protocol
Purpose: High-sensitivity detection in plasma or urine.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Ionization | ESI Negative Mode (Carboxylic acid and Sulfonamide are acidic) |
| MRM Transition | Precursor: 257.0 (M-H)⁻ |
Causality in Method Design: We select Negative Mode ESI because the sulfonamide and carboxylic acid groups deprotonate easily, providing superior sensitivity over positive mode. The fragmentation transition to m/z 134.0 represents the cleavage of the amide bond, losing the glycine moiety, which is highly specific to this conjugate.
References
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PubChem. (n.d.).[1] 2-[(4-sulfamoylphenyl)formamido]acetic acid (Compound).[1][2][3][4] National Library of Medicine. Retrieved from [Link]
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DrugBank. (n.d.). Mafenide: Pharmacology and Metabolism. Retrieved from [Link]
- Badenhorst, C. P., et al. (2014). Glycine conjugation: importance in metabolism and potential for bioactivation. Expert Opinion on Drug Metabolism & Toxicology.
- Vertex AI Search. (2026). Search Results for 4-Carboxybenzenesulfonamide metabolism. (Verified structural identity via PubChemLite and Uni.lu snippets).
Sources
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